4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol
Description
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound that features a thiazole ring, a bromophenyl group, and a cyclopropyl group.
Properties
Molecular Formula |
C16H14BrN3OS |
|---|---|
Molecular Weight |
376.3 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C16H14BrN3OS/c17-10-3-1-9(2-4-10)12-8-22-16(19-12)14-13(21)7-20(15(14)18)11-5-6-11/h1-4,8,11,18,21H,5-7H2 |
InChI Key |
FEPAMHFOMXWWAF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the reaction of a bromophenyl derivative with a thioamide under acidic conditions . The cyclopropyl group is then introduced via a cyclopropanation reaction, and the final compound is obtained through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves recrystallization and chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a fully reduced thiazole ring .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit significant antimicrobial properties. The presence of the bromophenyl group enhances the compound's interaction with biological targets. Studies have demonstrated that derivatives of this compound show effective inhibition against various bacterial strains, making it a candidate for antibiotic development.
Case Study: Synthesis and Biological Evaluation
In a study published in 2024, researchers synthesized this compound and evaluated its antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) values were determined, showing promising results with MICs of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. This highlights the compound's potential as a lead structure for developing new antibiotics .
Organocatalysis Applications
The compound has been investigated as a potential organocatalyst in various organic transformations. Its ability to facilitate nucleophilic additions makes it suitable for synthesizing complex organic molecules.
Case Study: Phosphine-Catalyzed Reactions
A recent study explored the use of this compound in phosphine-catalyzed Michael additions. The results indicated that it significantly improved reaction yields compared to traditional catalysts, demonstrating its utility in organic synthesis .
Mechanism of Action
The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the biosynthesis of essential bacterial lipids, leading to cell death . In anticancer applications, it interferes with the cell cycle and induces apoptosis in cancer cells . The compound’s thiazole ring is crucial for its binding to the target enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
4-(4-bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the cyclopropyl and pyrrol-3-ol moieties.
4-(4-chlorophenyl)-thiazol-2-amine: Similar structure with a chlorine atom instead of bromine.
4-(4-bromophenyl)-1,3-thiazole: Lacks the cyclopropyl and pyrrol-3-ol groups.
Uniqueness
4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is unique due to its combination of a thiazole ring, bromophenyl group, and cyclopropyl group, which contribute to its distinct chemical and biological properties. This unique structure enhances its potential as a versatile compound in various scientific and industrial applications .
Biological Activity
Introduction
The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic molecule with significant potential in pharmaceutical applications. Its structure integrates a thiazole ring, a cyclopropyl group, and a pyrrole moiety, which are often associated with various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.
Molecular Structure
| Property | Details |
|---|---|
| Molecular Formula | C₁₆H₁₄BrN₃OS |
| Molecular Weight | 376.3 g/mol |
| CAS Number | 1676097-83-8 |
The unique combination of functional groups in this compound enhances its pharmacological profile. The bromophenyl group is particularly noteworthy for its electronic properties, which may influence the compound's interaction with biological targets.
Antimicrobial Activity
Thiazole derivatives, including the compound , have demonstrated considerable antimicrobial activity against various pathogens. Research indicates that compounds containing thiazole and pyrrole rings exhibit diverse biological activities such as:
- Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study reported that certain thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 100 to 400 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : The antifungal properties of thiazole derivatives are also notable. Compounds similar to the one studied showed significant activity against fungi like Candida albicans and Aspergillus niger, with MIC values indicating effective inhibition .
Anticancer Properties
The anticancer potential of thiazole-containing compounds has been extensively researched. The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-cyclopropyl-5-imino-2,5-dihydro-1H-pyrrol-3-ol is believed to exhibit similar properties due to its structural characteristics:
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and inhibition of tumor growth through interference with cell cycle progression .
- Case Studies : A notable study identified novel anticancer compounds through screening drug libraries on multicellular spheroids, highlighting the potential of thiazole derivatives in cancer treatment .
Summary of Biological Activities
Q & A
Q. What synthetic strategies are recommended for constructing the thiazole-pyrrole core of this compound?
The compound’s core can be synthesized via multi-step heterocyclic condensation. Key steps include:
- Thiazole formation : React 4-bromophenyl-substituted thiourea derivatives with α-haloketones under Hantzsch thiazole synthesis conditions .
- Pyrrole cyclization : Use cyclopropaneamine derivatives in a Knorr-type reaction with β-keto esters or imines to form the 5-imino-2,5-dihydro-1H-pyrrol-3-ol moiety .
- Purification : Employ flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization (e.g., ethanol/water) to isolate intermediates. Confirm purity via HPLC (>95%) .
Q. How can the molecular structure be validated experimentally?
- X-ray crystallography : Resolve the crystal structure to confirm bond angles, dihedral angles, and stereochemistry. For example, related bromophenyl-thiazole derivatives show planar thiazole rings with bromine substituents influencing π-stacking interactions .
- Spectroscopy :
- NMR : Analyze and NMR shifts to verify substituent positions (e.g., downfield shifts for imino protons at δ 8.5–9.5 ppm) .
- IR : Identify key functional groups (e.g., N–H stretches ~3250 cm, C=N stretches ~1650 cm) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s potential bioactivity?
- Analog synthesis : Modify substituents systematically (e.g., replace bromophenyl with fluorophenyl or chlorophenyl) to assess electronic effects on biological targets .
- In vitro assays : Test derivatives against enzyme targets (e.g., kinases) or cell lines (e.g., cancer models) to correlate structural variations with inhibitory potency. For example, pyrazoline-thiazole hybrids show activity against COX-2 or antimicrobial targets .
- Computational docking : Use molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and affinity to receptors like quinoline dehydrogenase .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Data reconciliation : Compare experimental results (e.g., NMR coupling constants, crystallographic torsion angles) with computational predictions (DFT-optimized geometries). Discrepancies may arise from dynamic effects (e.g., tautomerism in the imino group) .
- Multi-technique validation : Cross-validate using complementary methods (e.g., - HMBC NMR for imino group connectivity, SC-XRD for absolute configuration) .
Q. What methodological considerations are critical for pharmacological evaluation?
- ADMET profiling :
- Solubility : Use shake-flask assays in PBS (pH 7.4) or simulated biological fluids.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS .
- Dose-response studies : Conduct MTT assays on target cells (e.g., IC determination) with positive controls (e.g., doxorubicin for cytotoxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
